molecular formula C24H17N3O2S2 B11626703 (6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11626703
M. Wt: 443.5 g/mol
InChI Key: OFQGNNJCTLCIDP-HRXHUYTNSA-N
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Description

The compound “(6Z)-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and pyrimidines. The key steps may involve:

    Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving thiazole and pyrimidine derivatives.

    Introduction of the furan moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Functionalization with the imino group: This can be done through imination reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of metal catalysts like palladium or copper.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of imino groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar core structures.

    Furan derivatives: Compounds with furan moieties that exhibit similar biological activities.

    Phenyl-substituted compounds: Molecules with phenyl groups that share similar chemical properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H17N3O2S2

Molecular Weight

443.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H17N3O2S2/c1-15-7-10-18(11-8-15)31-21-12-9-17(29-21)13-19-22(25)27-20(16-5-3-2-4-6-16)14-30-24(27)26-23(19)28/h2-14,25H,1H3/b19-13-,25-22?

InChI Key

OFQGNNJCTLCIDP-HRXHUYTNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5

Origin of Product

United States

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